Hexaconazole

Sclerotinia sclerotiorum Mycelial growth inhibition EC50 bioassay

Hexaconazole (CAS 79983-71-4) is a systemic DMI triazole fungicide with >90% field efficacy against rice sheath blight (R. solani) at 75 g a.i./ha and a 1.78-fold potency advantage over tebuconazole against Sclerotinia sclerotiorum (EC50 0.09 vs 0.16 µg/mL). Low baseline EC50 (0.011 µg/mL) and lack of cross-resistance with other DMIs (r<0.3) support its use as a rotation partner for resistance management. In cotton, it delivers higher kapas yield (15.37 qtl/ha) and B:C ratio (2.04) vs propiconazole. Ideal for IPM programs targeting maximum grain yield, economic return, and reduced fungicide load.

Molecular Formula C14H17Cl2N3O
Molecular Weight 314.2 g/mol
CAS No. 79983-71-4
Cat. No. B1673136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaconazole
CAS79983-71-4
SynonymsAnvil L;  Chlortriafol;  FD 4053;  FD4053;  FD-4053;  Hexaconazole;  PP 523;  PP523;  PP-523;  Sitara
Molecular FormulaC14H17Cl2N3O
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3
InChIKeySTMIIPIFODONDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexaconazole (CAS 79983-71-4) Triazole Fungicide Technical Grade Procurement Guide


Hexaconazole (CAS 79983-71-4) is a broad-spectrum systemic triazole fungicide that inhibits ergosterol biosynthesis via cytochrome P450-dependent 14α-demethylation, primarily targeting Ascomycetes and Basidiomycetes fungal pathogens [1]. Its (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol structure confers a logP of 3.9 and water solubility of 0.017 g/L (20°C), enabling both systemic translocation and formulation flexibility [2].

Why In-Class Triazole Substitution with Hexaconazole (CAS 79983-71-4) Requires Quantitative Comparative Data


Within the demethylation inhibitor (DMI) triazole class, compounds differ substantially in their physicochemical properties (logP range: 3.0–4.5), stereoselective degradation kinetics, and pathogen-specific EC₅₀ profiles [1]. While all inhibit CYP51, variations in the 2,4-dichlorophenyl moiety and alkyl side-chain length alter binding affinity, systemic mobility, and resistance selection pressure [2]. Procurement decisions based solely on class-level assumptions risk suboptimal field performance, unanticipated phytotoxicity, or accelerated resistance development. The quantitative evidence below establishes hexaconazole's specific performance contours against key comparators.

Hexaconazole (CAS 79983-71-4) Quantitative Comparative Evidence vs. Key Triazole Analogs


In Vitro Antifungal Potency Comparison: Hexaconazole vs. Tebuconazole and Triadimefon on Sclerotinia sclerotiorum

Hexaconazole demonstrates significantly greater inhibitory potency against Sclerotinia sclerotiorum mycelial growth compared to tebuconazole and triadimefon under identical laboratory conditions. The EC₅₀ of hexaconazole (0.09 μg/mL) is 1.78-fold lower than tebuconazole (0.16 μg/mL) and 132-fold lower than triadimefon (11.86 μg/mL) [1].

Sclerotinia sclerotiorum Mycelial growth inhibition EC50 bioassay Triazole fungicides

Rice Stem Rot Field Efficacy and Yield Comparison: Hexaconazole vs. Difenoconazole

In pooled field trials over two growing seasons (Rabi 2016-17 and early Kharif 2017-18), hexaconazole (0.2% application) achieved a lower disease index (32.22%) and higher grain yield (7.43 t/ha) compared to difenoconazole, which achieved a disease index of 33.45% and grain yield of 7.29 t/ha [1].

Rice stem rot Field trial Grain yield Disease index Hexaconazole Difenoconazole

Resistance Risk Assessment: Hexaconazole Exhibits Lower Baseline EC₅₀ Against Rhizoctonia solani vs. Tebuconazole and Difenoconazole

Baseline sensitivity testing on 78 Rhizoctonia solani isolates from Shanghai revealed that hexaconazole had a mean EC₅₀ of 0.011 ± 0.013 μg/mL, which is 3.1-fold lower than tebuconazole (0.034 ± 0.035 μg/mL) and comparable to difenoconazole (0.010 ± 0.016 μg/mL) [1]. Field control efficacy of hexaconazole (75 g a.i./ha) exceeded 90%, significantly higher (p < 0.05) than difenoconazole (65.0–70.0% at 80 g a.i./ha) and jinggangmycin (68.0–71.0% at 150 g a.i./ha) [1].

Rhizoctonia solani Resistance risk Baseline sensitivity EC50 Hexaconazole Tebuconazole Difenoconazole

Comparative Crop Yield Response: Hexaconazole vs. Propiconazole in Cotton

In field trials on cotton (kharif 2013), hexaconazole at 0.1% concentration achieved a kapas yield of 15.37 quintals/hectare with a benefit-cost ratio of 2.04, outperforming propiconazole at the same concentration which achieved a kapas yield of 14.84 quintals/hectare with a benefit-cost ratio of 1.70 [1].

Cotton Alternaria leaf blight Kapas yield Benefit-cost ratio Hexaconazole Propiconazole

Physicochemical Property Differentiation: LogP and Water Solubility vs. Tebuconazole and Propiconazole

Hexaconazole exhibits a logP of 3.9 and water solubility of 17 mg/L (20°C). In comparison, tebuconazole has a logP of 3.7 and water solubility of 36 mg/L, while propiconazole has a logP of 3.72 and water solubility of 100 mg/L [1]. Hexaconazole's higher logP relative to both comparators indicates stronger lipophilicity and potentially enhanced cuticular penetration, while its lower water solubility relative to propiconazole influences formulation strategy and soil mobility [1].

LogP Water solubility Physicochemical properties Triazole fungicides Formulation

Stereoselective Kinetics: (-)-Hexaconazole Enantiomer Dominates Fungicidal Activity and Persistence

The (-)-enantiomer of hexaconazole accounts for the majority of fungicidal activity and exhibits slower clearance in vivo compared to the (+)-enantiomer. In rabbits, the (-)-/(+)-enantiomer ratio of the area under the concentration–time curve (AUC₀–∞) was 1.35, and the total plasma clearance (CL) of the (+)-enantiomer was more than 1.3-fold higher than that of (-)-hexaconazole [1]. This stereoselectivity is not universally observed across all triazole fungicides.

Enantioselective degradation Chiral fungicide Pharmacokinetics Hexaconazole enantiomers Bioactivity

Hexaconazole (CAS 79983-71-4) Best-Fit Application Scenarios Based on Comparative Evidence


Rice Sheath Blight and Stem Rot Management Programs Requiring High Efficacy and Yield Protection

Based on direct comparative field trial data, hexaconazole is indicated for rice production systems where sheath blight (Rhizoctonia solani) or stem rot diseases are prevalent. Hexaconazole demonstrated >90% field control efficacy against R. solani at 75 g a.i./ha [1] and achieved the lowest disease index (32.22%) with highest grain yield (7.43 t/ha) among fungicide treatments tested for stem rot [2]. These data support its selection over difenoconazole, tebuconazole, or jinggangmycin in scenarios where maximizing grain yield is the primary procurement criterion.

Sclerotinia sclerotiorum Control in Oilseed and Vegetable Crops Where Low Application Rates Are Desired

Hexaconazole's in vitro potency against Sclerotinia sclerotiorum (EC₅₀ = 0.09 μg/mL) is 1.78-fold greater than tebuconazole (0.16 μg/mL) and 132-fold greater than triadimefon (11.86 μg/mL) [1]. This differential potency supports the use of hexaconazole in integrated pest management programs aiming to minimize total fungicide load per hectare while maintaining adequate disease suppression, particularly in crops such as canola, soybean, or vegetables where Sclerotinia is a recurring threat.

Cotton Foliar Disease Programs Prioritizing Economic Return per Application

In cotton production regions affected by Alternaria leaf blight, hexaconazole at 0.1% concentration delivered a kapas yield of 15.37 qtl/ha and a benefit-cost ratio of 2.04, outperforming propiconazole (14.84 qtl/ha, B:C ratio 1.70) under identical field conditions [1]. This scenario supports procurement of hexaconazole over propiconazole when economic return is the primary decision driver and application equipment and timing are equivalent.

Resistance Management Rotation Partner in High-Risk DMI Fungicide Programs

The low baseline EC₅₀ of hexaconazole (mean 0.011 μg/mL) against Rhizoctonia solani and its distinct lack of cross-correlation with other DMI fungicides (r < 0.3 with epoxiconazole, difenoconazole, and tebuconazole) [1] supports its inclusion as a rotation partner in resistance management strategies. Hexaconazole-resistant mutants exhibited enhanced or similar compound fitness index, whereas mutants resistant to other DMIs displayed reduced fitness, suggesting differential resistance mechanisms [2]. This profile makes hexaconazole a strategic choice for alternating or mixing with other DMIs to delay resistance development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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